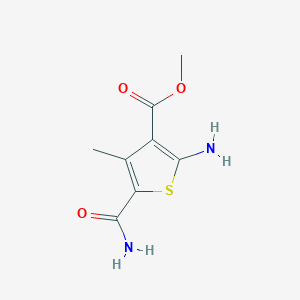

Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-3-4(8(12)13-2)7(10)14-5(3)6(9)11/h10H2,1-2H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKVKXQMRTVIML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345237 | |

| Record name | Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350996-94-0 | |

| Record name | Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 350996-94-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Structure Elucidation of Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate

Abstract

This technical guide provides a comprehensive, in-depth methodology for the complete structure elucidation of the novel thiophene derivative, methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It details the integrated application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The guide emphasizes not just the procedural steps but the underlying scientific rationale for each experimental choice, ensuring a self-validating and robust analytical workflow.

Introduction: The Significance of Thiophene Derivatives and the Need for Rigorous Elucidation

Thiophene and its derivatives are fundamental heterocyclic compounds that form the structural core of numerous pharmaceuticals and functional materials.[1] Their diverse biological activities make them a subject of intense research in medicinal chemistry.[2] The precise structural characterization of novel thiophene analogs is paramount, as subtle changes in substitution patterns can dramatically alter their physicochemical properties and biological efficacy.

The target molecule, this compound, is a polysubstituted 2-aminothiophene. Compounds of this class are often synthesized via the Gewald aminothiophene synthesis, a multicomponent reaction involving a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[3][4] The reaction proceeds through a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization.[5][6] Given the potential for isomeric byproducts and unexpected rearrangements, a multi-faceted analytical approach is essential to unequivocally confirm the intended molecular structure.

This guide will walk through a systematic process of structure elucidation, integrating data from various spectroscopic methods to build a cohesive and irrefutable structural assignment.

Strategic Approach to Structure Elucidation: A Multi-Technique Workflow

The elucidation of an unknown organic compound's structure is a systematic process that involves gathering and integrating data from various analytical techniques.[7] A logical and efficient workflow is crucial for arriving at an unambiguous structural assignment.[8][9] For this compound, the following workflow is proposed:

Figure 1: A logical workflow for the structure elucidation of the target compound.

This workflow begins with the synthesis and purification of the compound, followed by parallel spectroscopic analyses. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to the final, confirmed structure.

Mass Spectrometry: Determining the Molecular Formula

3.1. Rationale

Mass spectrometry is the first-line technique for determining the molecular weight of a compound and, with high-resolution instruments, its molecular formula.[10] This information is fundamental and provides the atomic "parts list" from which the structure will be assembled. For thiophene derivatives, mass spectrometry can also offer initial fragmentation patterns that hint at the compound's structural motifs.[11][12]

3.2. Experimental Protocol

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.

-

Ionization Method: Atmospheric Pressure Chemical Ionization (APCI) is an effective method for ionizing thiophene compounds.[13]

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

3.3. Data Interpretation and Expected Results

The expected molecular formula for this compound is C₈H₁₀N₂O₃S.

| Parameter | Expected Value |

| Molecular Formula | C₈H₁₀N₂O₃S |

| Monoisotopic Mass | 214.0412 u |

| Nominal Mass | 214 u |

The high-resolution mass spectrum should show a prominent molecular ion peak ([M+H]⁺) at m/z 215.0490. The isotopic pattern should also be consistent with the presence of one sulfur atom.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

4.1. Rationale

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[7] For the target compound, IR spectroscopy is crucial for confirming the presence of the amine (NH₂), amide (CONH₂), and ester (COOCH₃) functionalities.

4.2. Experimental Protocol

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

4.3. Data Interpretation and Expected Results

The IR spectrum will provide clear evidence for the key functional groups.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Primary Amine (NH₂) | N-H Symmetric & Asymmetric Stretch | 3400-3200 (two bands) |

| Primary Amide (CONH₂) | N-H Stretch | ~3350 and ~3180 (two bands)[14] |

| C=O Stretch (Amide I) | ~1660[15] | |

| N-H Bend (Amide II) | ~1620[15] | |

| Ester (COOCH₃) | C=O Stretch | ~1720 |

| C-O Stretch | 1300-1150 | |

| Thiophene Ring | C=C Stretch | ~1550-1400 |

| C-S Stretch | ~850-650[16] |

The presence of distinct N-H stretching bands for both the primary amine and the primary amide, along with two different carbonyl stretching frequencies, will strongly support the proposed structure.[17][18][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule, providing information about the chemical environment, connectivity, and spatial relationships of atoms.[1] A combination of 1D and 2D NMR experiments is required for an unambiguous assignment.[20]

5.1. Sample Preparation Protocol

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the polar compound and avoid exchange of the NH protons.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆.

-

Standard: Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

5.2. ¹H NMR Spectroscopy: Proton Environment

5.2.1. Rationale

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

5.2.2. Expected ¹H NMR Data (in DMSO-d₆)

| Proton | Multiplicity | Chemical Shift (δ, ppm) | Integration | Assignment |

| NH₂ (Amine) | Broad Singlet | ~7.0-7.5 | 2H | Protons on the 2-amino group |

| NH₂ (Amide) | Broad Singlet | ~7.0-7.5 | 2H | Protons on the 5-carbamoyl group |

| CH₃ (Ester) | Singlet | ~3.7-3.8 | 3H | Methyl protons of the ester |

| CH₃ (Ring) | Singlet | ~2.3-2.5 | 3H | Methyl protons on the thiophene ring |

Note: The chemical shifts of NH protons can be broad and may vary with concentration and temperature. The absence of a proton signal from the thiophene ring itself is a key piece of information, indicating it is fully substituted.

5.3. ¹³C NMR and DEPT Spectroscopy: Carbon Skeleton

5.3.1. Rationale

¹³C NMR spectroscopy provides a count of the number of unique carbon atoms in the molecule.[21][22] When coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, the type of each carbon (CH₃, CH₂, CH, or quaternary) can be determined.

5.3.2. Expected ¹³C NMR Data (in DMSO-d₆)

| Carbon Type | Chemical Shift (δ, ppm) | Assignment |

| C=O (Ester) | ~165-170 | Carbonyl carbon of the ester |

| C=O (Amide) | ~165-170 | Carbonyl carbon of the amide |

| C (Thiophene) | ~150-160 | C2 (attached to NH₂) |

| C (Thiophene) | ~130-140 | C5 (attached to CONH₂) |

| C (Thiophene) | ~120-130 | C4 (attached to CH₃) |

| C (Thiophene) | ~100-110 | C3 (attached to COOCH₃) |

| OCH₃ (Ester) | ~50-55 | Methyl carbon of the ester |

| CH₃ (Ring) | ~15-20 | Methyl carbon on the thiophene ring |

Note: The exact chemical shifts can be influenced by the electronic effects of the various substituents on the thiophene ring.[23]

5.4. 2D NMR Spectroscopy: Establishing Connectivity

5.4.1. Rationale

While 1D NMR provides the pieces of the puzzle, 2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are essential for connecting them.[24][25]

-

HSQC: Identifies direct one-bond correlations between protons and the carbons they are attached to.[26]

-

HMBC: Reveals correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular skeleton.[27][28]

5.4.2. Experimental Protocol for 2D NMR

Standard pulse sequences for HSQC and HMBC experiments should be used on a high-field NMR spectrometer. The HMBC experiment should be optimized to detect correlations over a range of coupling constants (typically 2-10 Hz).

5.4.3. Key Expected HMBC Correlations

Figure 2: Key expected HMBC correlations for structure confirmation.

-

The protons of the ester methyl group should show correlations to the ester carbonyl carbon and to C3 of the thiophene ring.

-

The protons of the ring methyl group should show correlations to C4 , C3 , and C5 of the thiophene ring.

-

The protons of the amine (NH₂) and amide (NH₂) groups should show correlations to their adjacent ring carbons (C2 and C5, respectively) and potentially to other nearby carbons.

These correlations will unequivocally establish the substitution pattern on the thiophene ring.

Data Synthesis and Final Structure Confirmation

The final step in the elucidation process is to integrate all the spectroscopic data to confirm that they collectively and consistently support the proposed structure of this compound.

-

Mass Spectrometry confirms the molecular formula C₈H₁₀N₂O₃S.

-

IR Spectroscopy confirms the presence of NH₂, CONH₂, and COOCH₃ functional groups.

-

¹H NMR shows the expected proton signals for the methyl groups and NH protons, and importantly, the absence of any thiophene ring protons.

-

¹³C NMR and DEPT account for all eight carbon atoms and classify them correctly.

-

2D NMR (HSQC and HMBC) provides the definitive connectivity, linking the methyl groups and other functionalities to the correct positions on the fully substituted thiophene ring.

In cases where absolute certainty is required, or if suitable crystals can be obtained, single-crystal X-ray diffraction can provide the ultimate confirmation of the molecular structure in the solid state.[29][30][31]

Conclusion

The structure elucidation of a novel organic compound like this compound requires a systematic and multi-faceted analytical approach. By logically applying a suite of modern spectroscopic techniques—MS, IR, and a full complement of 1D and 2D NMR experiments—it is possible to determine the molecular structure with a high degree of confidence. This guide has outlined a field-proven workflow and the underlying rationale for each step, providing a robust framework for researchers in organic and medicinal chemistry.

References

-

Wikipedia. Gewald reaction. [Link]

-

Organic Chemistry Portal. Gewald Reaction. [Link]

- Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.

-

Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. [Link]

-

Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

- Okogun, J. I., & Ojechi, R. O. (1979). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II.

-

ResearchGate. 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. [Link]

-

Fujieda, K., Takahashi, K., & Sone, T. (1976). The C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan. [Link]

- Alberghina, G., Arcoria, A., Fisichella, S., & Scarlata, G. (1972). Infrared and ultraviolet spectra of some 2-thiophenecarboxamides. Spectrochimica Acta Part A: Molecular Spectroscopy.

-

Okogun, J. I., & Ojechi, R. O. (1979). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Request PDF - ResearchGate. [Link]

-

Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Oxford Instruments Magnetic Resonance. Two-dimensional Experiments: Inverse Heteronuclear Correlation. [Link]

-

cheminfo ELN documentation. HSQC / HMBC prediction. [Link]

-

Griffiths, G., & Tedder, J. M. (1979). Charge-exchange mass spectra of thiophene, pyrrole and furan. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics. [Link]

- Hearn, M. T. W. (1976). Carbon-13 chemical shifts in some substituted furans and thiophens. Australian Journal of Chemistry.

-

Semantic Scholar. X-Ray Crystal Structure of a Highly Functionalized Thiophene as a New Backbone Amide Linker for Solid-phase Peptide Synthesis. Relationship between Crystal Structure and Reactivity. [Link]

-

Shi, Q., et al. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry. [Link]

-

He, Y., et al. (2020). Photoisomerization of dicyanorhodanine-functionalized thiophenes. Chemical Science. [Link]

-

ResearchGate. 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... [Link]

- Sivasubramanian, S., Muthusubramanian, S., & Arumugam, N. (1986). 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Proceedings of the Indian Academy of Sciences - Chemical Sciences.

-

Columbia University NMR Core Facility. HSQC and HMBC. [Link]

-

University of Nairobi. Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. [Link]

-

Taylor & Francis. Structure elucidation – Knowledge and References. [Link]

-

National Institutes of Health. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue. [Link]

-

ResearchGate. The complete FTIR averaged spectra of Amide I and Amide II and ester... [Link]

-

MIT OpenCourseWare. Methods for the Elucidation of the Structure of Organic Compounds. [Link]

-

Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

-

Abraham, R. J., & Thomas, W. A. (2009). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

-

ResearchGate. The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. [Link]

-

ResearchGate. Structure of thiophene 3 i obtained by single crystal X‐ray diffraction, CCDC: 2293105. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

-

Open Access Journals. Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]

-

Wiley. Structure Elucidation in Organic Chemistry The Search for the Right Tools. [Link]

-

NIST WebBook. 2-Thiophenecarboxaldehyde. [Link]

- Google Books. Structure Elucidation in Organic Chemistry: The Search for the Right Tools.

-

IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]

-

Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. [Link]

-

PubMed. (2022). Synthesis, X-ray structure, antimicrobial activity, DFT and molecular docking studies of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide. [Link]

-

Bulletin of University of Osaka Prefecture. The Infrared Absorption Spectra of Thiophene Derivatives. [Link]

-

SpectraBase. Thiophene-2-carboxamide, N-methyl-N-dodecyl- [FTIR] - Spectrum. [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

PubChem. Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate. [Link]

-

ResearchGate. 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. [Link]

-

ACS Publications. High-Resolution STM and XPS Studies of Thiophene Self-Assembled Monolayers on Au(111). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rroij.com [rroij.com]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. Gewald Reaction [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. Structure Elucidation in Organic Chemistry The Search for the Right Tools [lyon.ecampus.com]

- 9. Structure Elucidation in Organic Chemistry: The Search for the Right Tools - Google ブックス [books.google.co.jp]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. iosrjournals.org [iosrjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. sci-hub.st [sci-hub.st]

- 23. ias.ac.in [ias.ac.in]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 26. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 27. nmr.oxinst.com [nmr.oxinst.com]

- 28. HSQC / HMBC prediction | cheminfo ELN documentation [docs.c6h6.org]

- 29. X-Ray Crystal Structure of a Highly Functionalized Thiophene as a New Backbone Amide Linker for Solid-phase Peptide Synthesis. Relationship between Crystal Structure and Reactivity | Semantic Scholar [semanticscholar.org]

- 30. researchgate.net [researchgate.net]

- 31. Synthesis, X-ray structure, antimicrobial activity, DFT and molecular docking studies of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate: Synthesis, Properties, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate, a polysubstituted 2-aminothiophene. While direct experimental data for this specific methyl ester is not extensively published, this document synthesizes information from closely related analogs and established chemical principles to present a robust profile. We will cover its chemical identity, predicted physicochemical properties, a detailed protocol for its synthesis via the Gewald reaction, its expected spectroscopic signature, and its potential applications as a scaffold in medicinal chemistry and drug development. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this versatile heterocyclic building block.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene ring system is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" in medicinal chemistry. Its rigid structure, combined with the hydrogen bond donating and accepting capabilities of the amino group, makes it an ideal platform for designing molecules that interact with biological targets. Since its discovery, the Gewald reaction has become a universal, one-pot method for accessing these structures from simple starting materials, fueling their widespread use.[1][2]

Derivatives of this scaffold are found in a wide array of therapeutic agents, including local anesthetics, kinase inhibitors, and anti-cancer drugs.[3][4] The title compound, this compound, is a highly functionalized member of this class. Its three distinct functional groups—an aromatic amine, a methyl ester, and a primary amide—offer multiple reaction handles for chemical modification, making it a particularly valuable intermediate for constructing diverse chemical libraries and novel drug candidates.

Chemical Identity and Predicted Physicochemical Properties

The precise physicochemical properties of this compound require experimental determination. However, by referencing data from its close structural analog, Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate (CAS 43028-63-3), we can establish a reliable predictive profile.[5][6]

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₁₀N₂O₃S

-

Molecular Weight: 214.24 g/mol

Chemical Structure

Caption: Chemical structure of the title compound.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value / Observation | Rationale / Analog Source |

| Appearance | White to off-white or pale yellow crystalline solid. | Typical for polysubstituted 2-aminothiophenes.[7][8] |

| Melting Point (°C) | 190 - 210 (Decomposition likely) | Based on similar structures; high degree of substitution and H-bonding may increase MP. |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water. | Polarity of the molecule suggests solubility in polar aprotic solvents. |

| pKa (Amino Group) | ~4-5 | Electron-withdrawing groups on the ring decrease the basicity of the 2-amino group. |

| LogP | 1.0 - 1.5 (Calculated) | Based on calculations for analogous structures. |

Proposed Synthesis via Gewald Reaction

The most direct and efficient method for synthesizing the title compound is the Gewald multicomponent reaction.[9] This one-pot synthesis is renowned for its operational simplicity and ability to construct the highly substituted thiophene ring from readily available starting materials.

Principle and Mechanistic Insight

The reaction proceeds through an initial Knoevenagel condensation between the ketone (methyl acetoacetate) and the active methylene compound (2-cyanoacetamide), catalyzed by a base like morpholine or triethylamine.[2] This is followed by the addition of elemental sulfur to the α-carbon of the condensation product. A subsequent intramolecular cyclization via attack of the sulfur anion onto the cyano group, followed by tautomerization, yields the final 2-aminothiophene product.[10]

Causality of Experimental Choices:

-

Starting Materials: Methyl acetoacetate is selected to provide the C4-methyl and C3-methyl carboxylate functionalities. 2-Cyanoacetamide is crucial as it provides the C2-amino group and the C5-carbamoyl group after cyclization and tautomerization.

-

Solvent: Methanol is used as the reaction solvent to ensure the formation of the methyl ester. Using ethanol would result in the corresponding ethyl ester.

-

Catalyst: A secondary amine like morpholine or piperidine is a classic and effective base catalyst for the initial condensation step.[7][8]

Synthesis Workflow Diagram

Caption: Proposed workflow for Gewald synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure based on established literature methods and must be adapted and optimized under appropriate laboratory conditions.[4][7]

-

Reagent Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add methyl acetoacetate (0.1 mol), 2-cyanoacetamide (0.1 mol), and elemental sulfur (0.1 mol) to methanol (80-100 mL).

-

Catalyst Addition: With gentle stirring, slowly add morpholine (0.1 mol) dropwise over 30 minutes. Maintain the temperature of the reaction mixture between 35-40 °C during the addition. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the mixture to 45-50 °C and stir for 3-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Isolation: Allow the reaction mixture to cool to room temperature. The product will typically precipitate as a solid.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold methanol to remove unreacted starting materials and impurities.

-

Purification (Self-Validation Step 1): The crude product can be purified by recrystallization. Solvents such as ethanol, or a mixture of DMF and water, are often effective. The purity of the recrystallized product should be re-assessed by TLC.

-

Drying and Characterization (Self-Validation Step 2): Dry the purified solid in a vacuum oven. Characterize the final product by determining its melting point and acquiring its spectroscopic data (¹H NMR, IR, Mass Spectrometry) to confirm its identity and purity.

Predicted Spectroscopic Profile

The following spectral data are predicted based on characteristic values for the 2-aminothiophene scaffold and its functional groups, as reported in the literature for analogous compounds.[7][8][11]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR (DMSO-d₆) | δ ~7.5-8.0 (br s, 2H, -CONH₂) δ ~7.0-7.2 (br s, 2H, -NH₂) δ ~3.7 (s, 3H, -OCH₃) δ ~2.4 (s, 3H, Ar-CH₃) |

| ¹³C NMR (DMSO-d₆) | δ ~168 (Ester C=O) δ ~166 (Amide C=O) δ ~160 (C2-NH₂) δ ~155 (C5) δ ~115 (C4) δ ~105 (C3) δ ~51 (-OCH₃) δ ~15 (Ar-CH₃) |

| FT-IR (KBr, cm⁻¹) | 3450-3300 (N-H stretch, asymm & symm, -NH₂ and -CONH₂) ~1680 (C=O stretch, ester) ~1650 (C=O stretch, Amide I) ~1600 (N-H bend, -NH₂) 1580-1450 (C=C stretch, thiophene ring) ~1250 (C-O stretch, ester) |

| Mass Spec. (EI) | M⁺ at m/z = 214. Expected fragmentation includes loss of •OCH₃ (m/z 183) and subsequent loss of CO (m/z 155). |

Applications in Research and Drug Development

The title compound is a chemically versatile platform for drug discovery. The three distinct functional groups allow for selective and orthogonal chemical modifications.

-

Scaffold for Thieno[2,3-d]pyrimidines: The 2-amino group and the adjacent C3-ester are perfectly positioned to undergo cyclocondensation reactions with nitriles or formimidates. This is a primary route to synthesizing thieno[2,3-d]pyrimidines, a class of compounds known for their potent activity as kinase inhibitors and anti-cancer agents.[4]

-

Amide Coupling and Derivatization: The C5-carbamoyl group can be hydrolyzed to a carboxylic acid, providing a handle for standard amide bond coupling reactions to append various side chains.

-

N-Functionalization: The C2-amino group can be acylated, alkylated, or used in condensation reactions to build more complex heterocyclic systems.

-

Intermediate for Bioactive Molecules: The 2-aminothiophene core is present in drugs like the local anesthetic Articaine and is an intermediate in the synthesis of advanced therapeutics like Relugolix, a GnRH receptor antagonist.[3][12] The title compound is a valuable building block for exploring analogs of these and other important pharmaceutical agents.

Safety and Handling

Based on GHS classifications for the analogous ethyl ester, the following hazards should be assumed.[5][13] A full risk assessment should be performed before handling.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry, well-sealed container away from oxidizing agents.

-

References

-

Methyl 2-({3-nitrobenzoyl}amino)-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate. Molbase. Available at: [Link]

-

Al-Etaibi, A., et al. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. International Journal of Chemistry. Available at: [Link]

-

Buchstaller, H.-P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly. Available at: [Link]

-

Asiri, A. M. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. ResearchGate. Available at: [Link]

-

Methyl 3-Amino-4-methylthiophene-2-carboxylate. Ganesh Remedies. Available at: [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Available at: [Link]

-

Gewald reaction. Wikipedia. Available at: [Link]

-

Asiri, A. M. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. MDPI. Available at: [Link]

-

Gewald Reaction. Organic Chemistry Portal. Available at: [Link]

-

Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Stoyanova, M., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. Available at: [Link]

-

Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Kumar, D., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. The Journal of Organic Chemistry. Available at: [Link]

-

A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. Available at: [Link]

-

Al-Abdullah, E. S., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC, National Institutes of Health. Available at: [Link]

-

Methyl 3-amino-4-methylthiophene-2-carboxylate. NIST WebBook. Available at: [Link]

-

2-Amino-5-carbamoyl-4-methyl-thiophene-3-carboxylic acid ethyl ester. Oakwood Chemical. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]

- 4. mdpi.com [mdpi.com]

- 5. Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate | C9H12N2O3S | CID 602880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-5-carbamoyl-4-methyl-thiophene-3-carboxylic acid ethyl ester [oakwoodchemical.com]

- 7. asianpubs.org [asianpubs.org]

- 8. mdpi.org [mdpi.org]

- 9. Gewald Reaction [organic-chemistry.org]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

- 12. Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate | 174072-89-0 [chemicalbook.com]

- 13. Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate | C9H12N2O3S | CID 611221 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating the Molecular Architecture

Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate is a substituted thiophene derivative. Thiophene-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities. A precise understanding of the molecular structure is paramount for elucidating structure-activity relationships (SAR) and for quality control during synthesis and scale-up. This guide provides a comprehensive analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to confirm the identity and purity of this compound. While specific experimental data for the methyl ester is not widely published, we will draw upon data from its close structural analog, Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate, and related substituted thiophenes to provide a robust and predictive spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standard approach for acquiring high-quality NMR data for a thiophene derivative like our target compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons (e.g., -NH₂ and -CONH₂).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

The spectral width should encompass the expected chemical shift range (typically 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

-

-

Two-Dimensional (2D) NMR: For unambiguous assignments, especially in complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

¹H NMR Spectral Interpretation: Predicted Chemical Shifts and Couplings

Based on the structure of this compound and data from analogous compounds, the following proton signals are expected:

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| -NH₂ (amino) | 5.0 - 7.0 | Broad Singlet | 2H | Chemical shift is solvent-dependent and the signal may be broad due to quadrupole effects and exchange. |

| -CONH₂ (carbamoyl) | 7.0 - 8.0 | Two Broad Singlets | 1H each | The two protons of the amide group are often non-equivalent and may appear as two separate broad signals. |

| -OCH₃ (methyl ester) | ~3.8 | Singlet | 3H | Characteristic sharp singlet for a methyl ester. |

| -CH₃ (on thiophene) | ~2.5 | Singlet | 3H | Methyl group attached to the aromatic thiophene ring. |

¹³C NMR Spectral Interpretation: Predicted Chemical Shifts

The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Carbon Group | Predicted Chemical Shift (ppm) | Notes |

| C=O (ester) | 165 - 175 | Carbonyl carbon of the methyl ester. |

| C=O (amide) | 160 - 170 | Carbonyl carbon of the carbamoyl group. |

| C-S (thiophene) | 140 - 160 | The carbon atom adjacent to the sulfur in the thiophene ring. |

| C-N (thiophene) | 140 - 160 | The carbon atom bearing the amino group. |

| Quaternary Carbons (thiophene) | 110 - 140 | The other two quaternary carbons of the thiophene ring. |

| -OCH₃ (methyl ester) | 50 - 60 | Methyl carbon of the ester. |

| -CH₃ (on thiophene) | 15 - 25 | Methyl carbon attached to the thiophene ring. |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a simpler and more common method.

-

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Interpretation of Key IR Absorptions

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance | Vibrational Mode |

| -NH₂ (amino & amide) | 3400 - 3100 | Two or more sharp/broad bands | N-H stretching |

| C-H (methyl) | 2950 - 2850 | Sharp bands | C-H stretching |

| C=O (ester) | 1720 - 1700 | Strong, sharp band | C=O stretching |

| C=O (amide) | 1680 - 1650 | Strong, sharp band (Amide I) | C=O stretching |

| N-H (amide) | 1640 - 1600 | Medium band (Amide II) | N-H bending |

| C=C (thiophene) | 1600 - 1450 | Medium to weak bands | C=C stretching |

| C-O (ester) | 1300 - 1100 | Strong band | C-O stretching |

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For the ethyl ester analog, Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate, GC-MS data is available, showing a molecular ion peak and characteristic fragment ions[1].

Experimental Protocol: Acquiring a Mass Spectrum

-

Ionization: A suitable ionization technique is chosen. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation. Electrospray Ionization (ESI) is a softer technique often used with LC-MS, which typically results in a prominent molecular ion peak.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Interpretation of the Mass Spectrum

-

Molecular Ion Peak (M⁺): The molecular weight of this compound is 228.27 g/mol . Therefore, the molecular ion peak is expected at m/z = 228.

-

Isotope Peaks: The presence of sulfur will result in a characteristic M+2 peak (from the ³⁴S isotope) with an intensity of about 4.4% relative to the M⁺ peak.

-

Fragmentation Pattern: Common fragmentation pathways for this molecule would involve the loss of small, stable neutral molecules or radicals from the molecular ion.

-

Loss of the methoxy group (-OCH₃): [M - 31]⁺, resulting in a peak at m/z = 197.

-

Loss of the carbamoyl group (-CONH₂): [M - 44]⁺, resulting in a peak at m/z = 184.

-

Loss of the methyl ester group (-COOCH₃): [M - 59]⁺, resulting in a peak at m/z = 169.

-

The GC-MS data for the analogous ethyl ester shows prominent peaks at m/z 182, 228, and 166, which correspond to the molecular ion and fragmentation patterns consistent with this class of compounds[1].

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of the target compound.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

This guide outlines the fundamental spectroscopic techniques and expected data for the structural elucidation of this compound. By integrating data from NMR, IR, and Mass Spectrometry, researchers can confidently confirm the identity, purity, and detailed molecular structure of this and related thiophene derivatives, which is a critical step in the drug discovery and development process. The provided protocols and interpretive guidelines serve as a valuable resource for scientists working with this class of compounds.

References

- Alqasoumi, S. I., Ghorab, M. M., & El-Gazzar, A. R. B. A. (2009). Synthesis and in vitro antitumor activity of some novel thieno[2,3-d]pyrimidines. European Journal of Medicinal Chemistry, 44(9), 3464-3469.

- Gewald, K. (1965). Reaktionen von Nitrilen mit α-Mercapto-ketonen. Journal für Praktische Chemie, 31(1), 214-221.

- Ghorab, M. M., El-Gazzar, A. R. B. A., & Abdel-Gawad, S. M. (2006). Synthesis of some new thieno[2,3-d]pyrimidine derivatives of expected biological activity. Bioorganic & Medicinal Chemistry, 14(16), 5431-5437.

-

PubChem. (n.d.). Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate. Retrieved January 15, 2026, from [Link]

Sources

An In-depth Technical Guide to Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate: Synthesis, Properties, and Applications

A Note on the Methyl Ester: This guide focuses on Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate (CAS No: 43028-63-3), a well-documented and commercially significant compound. While the direct methyl ester analog specified in the topic, Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate, is chemically similar, the ethyl ester is more prevalent in scientific literature and databases. The synthetic principles and chemical reactivity described herein are fundamentally applicable to the methyl ester, providing a robust technical foundation for researchers interested in this class of compounds.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene moiety is a "privileged scaffold" in medicinal chemistry and materials science.[1] These five-membered heterocyclic cores are central to the development of novel therapeutic agents due to their broad range of biological activities, including antiproliferative, antiviral, and antibacterial properties.[1][2] A key feature of 2-aminothiophenes is their utility as versatile synthons—foundational building blocks for constructing more complex, biologically active heterocyclic systems.[1][2] Their synthesis is most famously achieved through the Gewald reaction, a multicomponent reaction known for its efficiency and versatility in creating polysubstituted thiophenes.[1][3][4] This guide provides a detailed examination of a key example, Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate, serving as a comprehensive resource for its synthesis, properties, and strategic application in drug discovery and development.

Compound Identification and Physicochemical Properties

Precise identification is critical for regulatory compliance, experimental reproducibility, and safety. The target compound is unambiguously identified by the following descriptors.

| Identifier | Value |

| IUPAC Name | ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate[5] |

| CAS Number | 43028-63-3[5] |

| Molecular Formula | C₉H₁₂N₂O₃S[5] |

| Molecular Weight | 228.27 g/mol [6] |

| Canonical SMILES | CCOC(=O)C1=C(SC(=C1C)C(=O)N)N[5] |

| InChIKey | KZNNKLUXBNFFLZ-UHFFFAOYSA-N[5] |

Synthesis via the Gewald Reaction: Mechanism and Protocol

The cornerstone of 2-aminothiophene synthesis is the Gewald reaction, a one-pot, multi-component condensation.[3][4] This reaction is prized for its operational simplicity and the availability of starting materials, making it a highly reliable method for producing polysubstituted 2-aminothiophenes.[7]

Causality of the Gewald Reaction Mechanism

The reaction proceeds through a logical sequence of three primary stages, each mechanistically distinct but synergistic in a one-pot protocol.[3][8]

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between a carbonyl compound (e.g., ethyl acetoacetate) and an active methylene compound (e.g., cyanoacetamide). The base, typically a secondary amine like morpholine or piperidine, deprotonates the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[3][8] This initial step is crucial as it forms the carbon backbone of what will become the thiophene ring.

-

Michael Addition of Sulfur: Elemental sulfur, activated by the base, adds to the β-carbon of the α,β-unsaturated intermediate. The exact mechanism of this step is complex, but it is understood to involve the formation of a thiolate intermediate.[3] This step introduces the essential sulfur heteroatom.

-

Intramolecular Cyclization and Tautomerization: The newly formed thiolate anion attacks the nitrile carbon in an intramolecular fashion, leading to ring closure. This cyclization forms a substituted imine intermediate, which then undergoes tautomerization to yield the final, stable 2-aminothiophene aromatic ring system.[3]

The workflow below visualizes this efficient synthetic pathway.

Field-Proven Experimental Protocol

This generalized protocol is based on established methodologies for the Gewald synthesis and should be adapted and optimized for specific laboratory conditions.[8][9]

Materials:

-

Ethyl acetoacetate (1.0 eq)

-

Cyanoacetamide (1.0 eq)

-

Elemental sulfur (1.1 eq)

-

Morpholine (0.2 eq)

-

Ethanol (solvent)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol, ethyl acetoacetate, and cyanoacetamide.

-

Begin stirring and add the elemental sulfur.

-

Slowly add morpholine dropwise to the mixture. A mild exotherm may be observed.

-

Heat the reaction mixture to a gentle reflux (typically 40-60 °C) and maintain for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The product often precipitates from the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the crude product with cold ethanol to remove unreacted starting materials and impurities.

-

Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the purified product.

Self-Validating System: The success of the synthesis is validated by the precipitation of the product upon cooling, a characteristic feature of many Gewald reactions. Further validation is achieved through standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the structure and purity, and by melting point determination.

Applications in Drug Development: A Versatile Synthetic Intermediate

Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate is not typically an end-product but rather a high-value intermediate for the synthesis of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines.[7][10] These fused ring systems are of significant interest in medicinal chemistry as they form the core of molecules that can act as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[11]

The 2-amino group and the adjacent ester provide two reactive handles for annulation (ring-forming) reactions. For instance, reaction with formamide or other one-carbon synthons can lead to the formation of a pyrimidine ring fused to the thiophene core.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards that require strict adherence to safety protocols.[5]

GHS Hazard Classification

| Hazard Class | Category | Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[5] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[5] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[5] |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation[5] |

Recommended Precautionary Measures and PPE

-

P261 & P271: Avoid breathing dust. Use only outdoors or in a well-ventilated area.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P301+P317 (If Swallowed): Rinse mouth and get medical help.

-

P302+P352 (If on Skin): Wash with plenty of water. If skin irritation occurs, get medical advice.

-

P305+P351+P338 (If in Eyes): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Conclusion

Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate is a foundational building block in modern synthetic and medicinal chemistry. Its efficient and scalable synthesis via the Gewald reaction provides ready access to a versatile scaffold. The true value of this compound lies in its role as a precursor to complex heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are actively being investigated for a wide array of therapeutic applications. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to innovate in the fields of drug discovery and materials science.

References

-

Bassyouni, F. A., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. PubMed. [Link]

-

Wikipedia. (n.d.). Gewald reaction. [Link]

-

Putrová, Z., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]

-

Tashpulatov, A. S., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. PubMed. [Link]

-

Puterová, Z., et al. (2009). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. [Link]

-

Putrová, Z., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

-

PubChem. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. [Link]

-

ResearchGate. (n.d.). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry | Request PDF. [Link]

-

PubChem. (n.d.). Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate. [Link]

-

PubChem. (n.d.). Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate. [Link]

-

Mobinikhaledi, A., et al. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. [Link]

-

Asiri, A. M. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Molbank. [Link]

Sources

- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate | C9H12N2O3S | CID 611221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. arkat-usa.org [arkat-usa.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. asianpubs.org [asianpubs.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide for Researchers

The 2-Aminothiophene Core: A Privileged Scaffold in Medicinal Chemistry

A Senior Application Scientist's Guide to the Nomenclature, Synthesis, and Application of Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate and Its Analogs

Introduction: The Thiophene Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These "privileged scaffolds" offer a unique combination of structural rigidity, metabolic stability, and the ability to present functional groups in a precise three-dimensional orientation for optimal target engagement. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is one such scaffold.[1][2] Its bioisosteric relationship with the benzene ring allows it to mimic phenyl groups while possessing distinct electronic properties and metabolic profiles.[1]

Within this class, 2-aminothiophene derivatives have garnered immense attention due to their synthetic accessibility and diverse pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4][5][6][7][8] This guide provides an in-depth analysis of a specific, highly functionalized member of this family, this compound, and its related esters. We will dissect its formal nomenclature, detail its synthesis via the robust Gewald reaction, explore its characterization, and discuss its relevance in modern drug development programs.

Part 1: Deconstructing the IUPAC Nomenclature

The precise naming of a molecule is fundamental to scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose. Let's deconstruct the name: This compound .

The name can be broken down into its core components: the parent heterocycle, its substituents, and the principal functional group.

-

Parent Heterocycle: The core structure is a thiophene ring.[2][9][10] This is a five-membered aromatic ring containing one sulfur atom. Numbering of the ring starts at the heteroatom (sulfur) and proceeds around the ring.

-

Principal Functional Group: The highest priority functional group determines the suffix of the name. Here, it is an ester, specifically a carboxylate .[11][12][13] Since the ester is attached at position 3 of the thiophene ring, we have a thiophene-3-carboxylate .

-

Ester Alkyl Group: The alkyl group attached to the ester's oxygen is named first as a separate word. In this case, it is a Methyl group.[13][14] For a related ethyl ester, this part of the name would be "Ethyl".

-

Substituents: The remaining groups attached to the thiophene ring are named as prefixes in alphabetical order, with their positions indicated by numbers:

Assembling these components gives the full, unambiguous IUPAC name.

Caption: Breakdown of the IUPAC name for the target molecule.

| Component | IUPAC Rule | Example Application |

| Ester Alkyl Group | Named as a separate word at the beginning.[14] | Methyl ... |

| Parent Chain/Ring | The structure to which the principal functional group is attached. | ...thiophene ... |

| Principal Group Suffix | The highest priority functional group; replaces "-e" with "-oate" for esters.[11][13] | ...thiophene-3-carboxylate |

| Substituents | Named as prefixes in alphabetical order with locant numbers.[12] | ...2-amino-5-carbamoyl-4-methyl ... |

Part 2: Synthesis via the Gewald Three-Component Reaction

The synthesis of polysubstituted 2-aminothiophenes is most efficiently achieved through the Gewald three-component reaction .[15][16] This one-pot synthesis is a cornerstone of heterocyclic chemistry due to its operational simplicity, use of readily available starting materials, and high convergence, making it exceptionally valuable in drug discovery campaigns.[17][18]

Causality and Mechanistic Insights

The reaction condenses a ketone (or aldehyde), an α-cyanoester (or other active methylene compound), and elemental sulfur in the presence of a base.[15] The choice of base is critical; organic bases like morpholine, piperidine, or diethylamine are commonly used to catalyze the initial condensation without promoting unwanted side reactions.[19][20]

The mechanism proceeds through three key stages:

-

Knoevenagel-Cope Condensation: The base deprotonates the active methylene compound (methyl cyanoacetate), which then undergoes a nucleophilic addition to the ketone (ethyl acetoacetate, which serves as the source for the 4-methyl and 5-carbamoyl precursors after subsequent reactions). This is followed by dehydration to form a stable α,β-unsaturated nitrile intermediate.[3][15]

-

Sulfur Addition (Thiolation): Elemental sulfur (typically in its S₈ crown form) is added to the intermediate. The base facilitates the opening of the sulfur ring and addition at the β-carbon, forming a thiolate intermediate.[3][17]

-

Cyclization and Tautomerization: The reaction concludes with an intramolecular nucleophilic attack of the thiolate onto the nitrile group, forming a five-membered ring.[17] A final tautomerization (prototropic shift) yields the aromatic 2-aminothiophene product.[3]

Caption: The mechanistic workflow of the Gewald reaction.

Self-Validating Experimental Protocol

This protocol describes the synthesis of a representative analog, Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate , which is structurally homologous to the target methyl ester.[21] The protocol is designed to be self-validating, where successful completion of each step is confirmed by observable changes before final product characterization.

Objective: To synthesize Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate.

Materials:

-

Ethyl acetoacetate (1.0 eq)

-

Cyanoacetamide (1.0 eq)

-

Elemental Sulfur (1.0 eq)

-

Ethanol (solvent)

-

Diethylamine or Morpholine (catalyst, ~1.25 eq)

Procedure:

-

Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (1.0 eq), cyanoacetamide (1.0 eq), elemental sulfur (1.0 eq), and ethanol (approx. 20 mL per 0.1 mole of reactants).[22]

-

Catalyst Addition: Begin stirring the mixture to form a suspension. Slowly add the basic catalyst (e.g., diethylamine) dropwise over 30 minutes. Causality Note: Slow addition is crucial to control the exothermic Knoevenagel condensation and prevent side reactions. The mixture will typically warm up, and the sulfur will begin to dissolve, indicating the reaction is proceeding.[22]

-

Reaction: Stir the reaction mixture for 3-4 hours at room temperature or with gentle warming (40-50 °C) until thin-layer chromatography (TLC) indicates the consumption of starting materials.

-

Product Isolation: Cool the reaction mixture in an ice bath or refrigerate overnight (24 hours) to facilitate complete precipitation of the product.[22]

-

Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold ethanol to remove any unreacted starting materials and soluble impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, typically ethanol, to yield the final product as a crystalline solid.[22]

Part 3: Spectroscopic Characterization and Data

Following synthesis, the identity and purity of the compound must be rigorously confirmed. Standard spectroscopic techniques provide a molecular fingerprint.

| Technique | Feature | Typical Data Range / Observation | Justification |

| Infrared (IR) | N-H Stretch (amino) | 3200 - 3500 cm⁻¹ (two bands) | Confirms the presence of the primary amine group.[19][23] |

| C=O Stretch (ester) | 1660 - 1690 cm⁻¹ | Strong absorption characteristic of the ester carbonyl.[19] | |

| C=O Stretch (amide) | 1640 - 1670 cm⁻¹ | Confirms the carbamoyl group, often overlapping with the ester. | |

| ¹H NMR | Amino Protons (NH₂) | δ 6.5 - 7.5 ppm (broad singlet) | Exchangeable protons, confirms the amino group. The signal disappears upon D₂O addition.[19] |

| Amide Protons (CONH₂) | δ 7.0 - 8.0 ppm (two broad singlets) | Confirms the primary amide group. | |

| Ester Alkyl Group | δ 3.7 ppm (s, 3H) for -OCH₃ | Singlet integrating to 3 protons confirms the methyl ester. | |

| Ring Methyl Group | δ 2.5 - 2.7 ppm (s, 3H) | Singlet integrating to 3 protons confirms the methyl group on the thiophene ring.[20][24] | |

| ¹³C NMR | C=O (Ester & Amide) | δ 160 - 170 ppm | Resonances for the carbonyl carbons.[24] |

| C2 (C-NH₂) | δ 150 - 165 ppm | Carbon atom attached to the electron-donating amino group is significantly downfield.[23] | |

| C3, C4, C5 | δ 100 - 150 ppm | Resonances for the other sp² hybridized carbons of the thiophene ring.[23][24] | |

| Mass Spec. (MS) | Molecular Ion (M⁺) | Calculated m/z | Confirms the molecular weight of the synthesized compound.[7] |

Note: Specific chemical shifts (δ) are dependent on the solvent and exact molecular structure.

Part 4: Applications in Drug Development

The 2-aminothiophene scaffold is not merely a synthetic curiosity; it is a validated pharmacophore present in numerous biologically active compounds and approved drugs.[1][25] Its value stems from its ability to act as a rigid scaffold that can be readily decorated with functional groups to modulate pharmacological activity, solubility, and metabolic stability.

Case Study: Positive Allosteric Modulators (PAMs)

A compelling application for 2-aminothiophene derivatives is in the development of allosteric modulators for G-protein coupled receptors (GPCRs). For instance, certain 2-aminothiophene derivatives have been identified as positive allosteric modulators (PAMs) of the Glucagon-like peptide-1 receptor (GLP-1R), a critical target for the treatment of type 2 diabetes.[7][23]

A PAM does not activate the receptor directly but binds to a secondary (allosteric) site, enhancing the response of the receptor to its natural (orthosteric) ligand, GLP-1. This offers a more nuanced therapeutic effect compared to direct agonists, potentially reducing side effects and receptor desensitization.

Caption: A 2-aminothiophene PAM enhances GLP-1R signaling.

The structure of this compound contains multiple points for diversification (the amino, ester, and amide groups), making it an ideal starting point for a lead optimization campaign to develop potent and selective PAMs or other targeted therapeutics.

Conclusion

This compound and its related esters are more than just complex chemical names. They represent a class of compounds built upon a privileged heterocyclic scaffold, synthesized through one of the most reliable reactions in organic chemistry, and poised for significant applications in drug discovery. For researchers and drug development professionals, a thorough understanding of their nomenclature, synthesis, and biological potential is essential for leveraging their full therapeutic promise.

References

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. Available at: [Link]

-

Nomenclature of Aldehydes, Ketones, Carboxylic Acids, Esters, and Amides. Available at: [Link]

-

Gewald reaction. Wikipedia. Available at: [Link]

-

Gewald Reaction. Organic Chemistry Portal. Available at: [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH). Available at: [Link]

-

IUPAC Nomenclature of Carboxylic Acids, Acid Anhydrides, Esters, Acyl Halides, Amides, Cyanides, Aldehydes, Ketones, Alcohols, Amines, and Ethers. Aakash Institute. Available at: [Link]

-

Naming CAs Esters and Amides Rules. Scribd. Available at: [Link]

-

Insightful Synthetic Strategies and Pharmacological Potential of Thiophene Derivatives: A Comprehensive Review. Bentham Science Publisher. Available at: [Link]

-

Antimicrobial Activity of 2-Aminothiophene Derivatives. Available at: [Link]

-

Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. Available at: [Link]

-

Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate. Available at: [Link]

-

25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Open Library Publishing Platform. Available at: [Link]

-

Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

-

Nomenclature of Esters. Chemistry LibreTexts. Available at: [Link]

-

Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Available at: [Link]

-

SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

-

2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. National Institutes of Health (NIH). Available at: [Link]

-

Thiophene. Wikipedia. Available at: [Link]

-

2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. ResearchGate. Available at: [Link]

-

Thiophene. National Institute of Standards and Technology (NIST) WebBook. Available at: [Link]

-

2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Available at: [Link]

-

Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. Available at: [Link]

-

2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. ResearchGate. Available at: [Link]

-

Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate. PubChem. Available at: [Link]

-

Thiophene. PubChem. Available at: [Link]

-

thiophene (CHEBI:30856). EMBL-EBI. Available at: [Link]

-

The Role of Ethyl 2-Amino-4-Methyl-5-Phenylthiophene-3-Carboxylate in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate. PubChem. Available at: [Link]

-

Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein Journals. Available at: [Link]

-

A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. Available at: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiophene - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. impactfactor.org [impactfactor.org]

- 5. researchgate.net [researchgate.net]

- 6. ijpbs.com [ijpbs.com]

- 7. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thiophene | C4H4S | CID 8030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. thiophene (CHEBI:30856) [ebi.ac.uk]

- 11. 10.6 Nomenclature of Aldehydes, Ketones, Carboxylic Acids, Esters, and Amides – CHEM 1114 – Introduction to Chemistry [pressbooks.bccampus.ca]

- 12. IUPAC Nomenclature of Carboxylic Acids, Acid Anhydrides, Esters, Acyl Halides, Amides, Cyanides, Aldehydes, Ketones, Alcohols, Amines, and Ethers in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 13. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Gewald reaction - Wikipedia [en.wikipedia.org]

- 16. Gewald Reaction [organic-chemistry.org]

- 17. d-nb.info [d-nb.info]

- 18. arkat-usa.org [arkat-usa.org]

- 19. asianpubs.org [asianpubs.org]

- 20. mdpi.org [mdpi.org]

- 21. Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate | C9H12N2O3S | CID 602880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. ijpscr.info [ijpscr.info]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. eurekaselect.com [eurekaselect.com]

Molecular weight and formula of Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate, a polysubstituted 2-aminothiophene derivative of significant interest in medicinal chemistry and drug discovery. The guide details its chemical formula, molecular weight, and key physicochemical properties. A thorough exploration of its synthesis via the Gewald reaction is presented, including the underlying mechanism and a step-by-step experimental protocol. Furthermore, this document elucidates the potential applications of this compound and the broader class of 2-aminothiophenes in drug development, highlighting their diverse biological activities. This guide is intended to be a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of novel heterocyclic compounds.

Physicochemical Properties and Structural Elucidation

This compound is a heterocyclic organic compound featuring a thiophene core, a functionality that is a well-regarded bioisostere for phenyl groups in many active pharmaceutical ingredients.[1] Its structure is characterized by amino, carbamoyl, and methyl ester functional groups, which contribute to its unique chemical reactivity and potential for biological interactions.

| Property | Value |

| Chemical Formula | C₈H₁₀N₂O₃S |

| Molecular Weight | 214.24 g/mol |

| CAS Number | 350996-94-0 |

Synthesis of this compound

The primary and most efficient method for the synthesis of polysubstituted 2-aminothiophenes, including the title compound, is the Gewald reaction .[2] This one-pot, multi-component reaction is a cornerstone in heterocyclic chemistry due to its operational simplicity and the diversity of accessible structures.[3]

The Gewald Reaction: A Mechanistic Overview

The Gewald reaction proceeds through a series of steps, beginning with a Knoevenagel condensation between an α-methylene ketone and a compound with an active methylene group (in this case, a cyanoacetamide derivative). This is followed by the addition of elemental sulfur and subsequent cyclization to form the thiophene ring.

Diagram of the Gewald Reaction Workflow

Caption: A flowchart illustrating the key stages of the Gewald reaction for the synthesis of the target compound.

Experimental Protocol for Synthesis

Materials:

-

Methyl acetoacetate

-

2-Cyanoacetamide

-

Elemental sulfur

-

Methanol (or Ethanol)

-

A basic catalyst (e.g., morpholine, triethylamine, or piperidine)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of methyl acetoacetate and 2-cyanoacetamide in a minimal amount of methanol.

-

Addition of Sulfur: To this solution, add one equivalent of finely powdered elemental sulfur.

-